molecular formula C18H29N B6274234 N-cyclohexyl-2,6-bis(propan-2-yl)aniline CAS No. 1338363-23-7

N-cyclohexyl-2,6-bis(propan-2-yl)aniline

Cat. No.: B6274234
CAS No.: 1338363-23-7
M. Wt: 259.4
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2,6-bis(propan-2-yl)aniline can be synthesized through a reductive amination process. One common method involves the reaction of 2,6-diisopropylbenzenamine with cyclohexanone in the presence of trimethylsilyl trifluoromethanesulfonate (TMSCl) and borane-tetrahydrofuran (BH3·THF) in N,N-dimethylformamide (DMF) under an inert atmosphere . The reaction is typically carried out at 0°C and involves the use of Schlenk techniques to maintain an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the reductive amination process described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,6-bis(propan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2,6-bis(propan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,6-bis(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules . The pathways involved in its mechanism of action include the formation of coordination complexes and the modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: Similar structure but lacks the cyclohexyl group.

    N-cyclohexyl-2,6-dimethylaniline: Similar structure but with methyl groups instead of isopropyl groups.

Uniqueness

N-cyclohexyl-2,6-bis(propan-2-yl)aniline is unique due to the presence of both cyclohexyl and isopropyl groups, which confer specific steric and electronic properties. These properties make it a valuable compound in coordination chemistry and organic synthesis .

Properties

CAS No.

1338363-23-7

Molecular Formula

C18H29N

Molecular Weight

259.4

Purity

95

Origin of Product

United States

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